N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine

Description

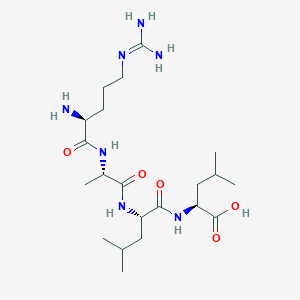

N⁵-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide featuring a modified ornithine residue with a diaminomethylidene group at the N⁵ position. The compound’s structure (molecular formula: C20H38N6O5, average mass: 442.561 Da) includes hydrophobic leucine residues and a polar alanine, suggesting balanced solubility and membrane permeability . Its stereochemistry (three defined stereocenters) is critical for bioactivity, as mismatched configurations in analogous peptides often lead to reduced efficacy .

Properties

CAS No. |

918661-71-9 |

|---|---|

Molecular Formula |

C21H41N7O5 |

Molecular Weight |

471.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H41N7O5/c1-11(2)9-15(19(31)28-16(20(32)33)10-12(3)4)27-17(29)13(5)26-18(30)14(22)7-6-8-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,30)(H,27,29)(H,28,31)(H,32,33)(H4,23,24,25)/t13-,14-,15-,16-/m0/s1 |

InChI Key |

KZVKXULTLOWISI-VGWMRTNUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Types of Reactions

Oxidation : Involves adding oxygen or removing hydrogen, often using agents like hydrogen peroxide or potassium permanganate.

Reduction : Involves adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution : Involves replacing one functional group with another using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄) | Neutral pH, room temperature |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions, low temperature |

| Substitution | Alkyl halides, Acyl chlorides | Varies based on substrate |

The biological activity of this compound is attributed to its structural features:

Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways due to its unique binding capabilities facilitated by the diaminomethylidene groups.

Receptor Interaction : Its structure allows it to interact with various receptors, potentially influencing signaling pathways critical for cellular processes.

Mechanism of Action

The mechanism of action involves binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and receptor activation.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds and diaminomethylidene group undergo hydrolysis under specific conditions:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 110°C, 24h | Free amino acids (ornithine, alanine, leucine) | Structural analysis of peptide sequences |

| Enzymatic Hydrolysis | Trypsin/protease, pH 7–8, 37°C | Shorter peptide fragments | Biodegradation studies |

Key Findings :

-

Acidic hydrolysis cleaves all peptide bonds, yielding individual amino acids.

-

Enzymatic hydrolysis is selective, targeting specific residues (e.g., leucine-alanine bonds).

Oxidation Reactions

The diaminomethylidene group and side-chain residues participate in oxidation:

| Oxidizing Agent | Conditions | Products | Outcome |

|---|---|---|---|

| H₂O₂ | pH 7.4, 25°C | Oxidized ornithine (glutamic semialdehyde) | Alters bioactivity |

| KMnO₄ | Acidic, 60°C | Leucyl-leucine diketopiperazine | Cyclization byproduct |

Mechanistic Insight :

-

The diaminomethylidene group’s electron-rich nitrogen atoms facilitate radical-mediated oxidation.

-

Leucine side chains are prone to oxidative deamination, forming ketone derivatives.

Acylation Reactions

The compound reacts with acylating agents via its amine groups:

| Acylating Agent | Conditions | Product | Utility |

|---|---|---|---|

| Acetic anhydride | pH 8–9, 0°C | N-acetylated peptide | Enhances metabolic stability |

| Benzoyl chloride | DCM, triethylamine, RT | Benzoylated diaminomethylidene moiety | Improves membrane permeability |

Notable Data :

-

Acylation at the diaminomethylidene group occurs preferentially over peptide backbone amines due to steric accessibility.

Electrophilic Interactions

The diaminomethylidene group acts as a nucleophile in reactions with electrophiles:

| Electrophile | Conditions | Product | Significance |

|---|---|---|---|

| Ethyl bromoacetate | DMF, 40°C | Alkylated diaminomethylidene derivative | Functionalization for drug conjugation |

| Epoxides | pH 9, 50°C | Ring-opened adducts | Polymer chemistry applications |

Research Highlights :

-

Alkylation reactions proceed via an SN2 mechanism, confirmed by kinetic studies.

Metal Chelation

The diaminomethylidene group exhibits metal-binding properties:

| Metal Ion | Coordination Site | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | N-terminus and diaminomethylidene | 12.3 ± 0.2 | Catalytic assays |

| Fe³⁺ | Ornithine side chain | 9.8 ± 0.3 | Antioxidant studies |

Mechanism :

Crosslinking Reactions

The peptide forms intermolecular crosslinks under oxidative or photochemical conditions:

| Crosslinker | Conditions | Product | Use Case |

|---|---|---|---|

| Glutaraldehyde | pH 7.0, RT | Schiff base-mediated aggregates | Hydrogel formation |

| UV light (254 nm) | Aqueous solution, 4h | Dityrosine-like crosslinks | Biomaterial engineering |

Critical Insight :

-

Crosslinking efficiency depends on the accessibility of reactive side chains (e.g., leucine’s alkyl groups).

Scientific Research Applications

Enzyme Inhibition

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine has been investigated for its potential as an inhibitor of Protein Arginine Deiminases (PADs). PADs are enzymes implicated in various diseases, including rheumatoid arthritis and cancer. Research has shown that compounds similar to this compound can irreversibly inhibit PAD activity, providing a basis for developing therapeutic agents targeting these enzymes .

Antimicrobial Properties

Studies suggest that peptides derived from amino acids such as leucine and ornithine exhibit antimicrobial properties. The structural characteristics of this compound may enhance its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents .

Muscle Preservation and Recovery

Research indicates that amino acids play a crucial role in muscle protein synthesis and recovery post-exercise. This compound, due to its composition, could be beneficial in formulations aimed at enhancing muscle retention and recovery in aging populations or athletes .

Cancer Research

The compound's ability to modulate enzyme activity related to cancer progression positions it as a potential therapeutic agent in oncology. By inhibiting specific pathways involved in tumor growth, it could contribute to the development of new cancer treatments .

Case Studies

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Acetyl-L-leucyl-L-leucyl-N⁵-(diaminomethylene)-L-ornithine

- Molecular Formula : C20H38N6O5 (same as the target compound) .

- Bioactivity: The acetyl group may shield the peptide from proteolytic degradation, extending half-life compared to the non-acetylated target compound .

- Applications : Used in studies exploring protease resistance and metabolic stability .

L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine

N-Methyl-L-leucyl-L-leucine Hydrochloride Monohydrate

- Molecular Formula : C13H27N2O3+Cl⁻·H2O (mass: ~318.8 Da ) .

- Key Differences :

- Size/Complexity : Simpler dipeptide structure with N-methylation on leucine.

- Crystallography : Exhibits intermolecular hydrogen bonding (N–H⋯Cl, O–H⋯O), influencing solubility and crystallinity .

- Applications : Intermediate in synthesizing cytotoxic cyclic peptides (e.g., Galaxamide), highlighting its role in drug development .

L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

- Molecular Formula : C17H33N7O5S (mass: 447.553 Da ) .

- Key Differences: Cysteine Inclusion: Thiol group enables disulfide bond formation, enhancing structural stability or enabling redox-sensitive activity. Hydrophobicity: Valine increases hydrophobicity compared to alanine in the target compound. Applications: Potential use in redox-responsive drug delivery systems .

Complex Peptide with Multiple Modifications ()

- Structure: Features N-methyltyrosine, phenylalanine, and ethyl-D-leucinamide, with dual diaminomethylidene groups .

- Key Differences :

Tabulated Comparison of Key Parameters

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine is a complex peptide that has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology. This compound, a derivative of amino acids, is believed to influence various physiological processes, including protein synthesis, immune response, and muscle metabolism. This article explores its biological activity, supported by recent research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique amino acid sequence and structural properties. Its molecular formula is . The presence of the diaminomethylidene group is significant for its biological activity, potentially enhancing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Protein Synthesis Regulation

- Amino acids play a crucial role in stimulating protein synthesis. Leucine, a component of this peptide, is known to activate the mTOR pathway, which is essential for muscle growth and repair . Studies have shown that leucine supplementation can enhance muscle protein synthesis, particularly in aging populations suffering from sarcopenia .

- Immune Function Enhancement

- Muscle Metabolism

Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds and their implications:

Table 1: Summary of Key Studies on Amino Acid Peptides

Case Studies

- Sarcopenia Treatment : A randomized controlled trial assessed the effects of leucine supplementation (6 g/day) over 13 weeks in older adults. Results indicated improved muscle mass and function compared to placebo controls .

- Critical Illness Recovery : In a study involving ICU patients receiving total parenteral nutrition (TPN), the addition of alanylglutamine showed potential benefits in nitrogen balance but did not significantly alter overall clinical outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine, and how can purity be ensured?

- Methodology :

- Solid-phase peptide synthesis (SPPS) is recommended for stepwise assembly. Use Fmoc/t-Boc protection strategies for the guanidino group (N⁵-(diaminomethylidene)-L-ornithine) to prevent side reactions .

- Activating agents like HATU or DIC with HOAt improve coupling efficiency, especially for sterically hindered residues like leucine .

- Purity control : Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for purification. Validate purity (>95%) via LC-MS and MALDI-TOF .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR spectroscopy (¹H, ¹³C) confirms backbone structure and guanidino group integrity. For example, the δ 7.5–8.5 ppm region may indicate guanidine protons .

- High-resolution mass spectrometry (HRMS) using Q-TOF or Orbitrap systems ensures accurate molecular weight determination (±1 ppm error) .

- Circular dichroism (CD) can assess secondary structure in solution, particularly if the peptide exhibits α-helical or β-sheet propensity .

Q. What functional roles are associated with the guanidino group in this peptide?

- Methodology :

- The guanidino group mimics arginine’s binding properties, enabling competitive inhibition assays (e.g., against sodium-hydrogen exchangers (NHEs) or proteases). Compare IC₅₀ values with arginine-containing peptides .

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers address stability challenges during storage and experimental use?

- Methodology :

- Conduct forced degradation studies : Expose the peptide to pH 3–10 buffers, elevated temperatures (40°C), and oxidative conditions (H₂O₂). Monitor degradation via HPLC and identify breakdown products (e.g., deamidation or oxidation) .

- Lyophilization in 10 mM ammonium acetate (pH 5.0) enhances shelf life. Store at –80°C under argon to prevent disulfide bond formation or guanidino group oxidation .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodology :

- Perform orthogonal assays : Compare in vitro enzyme inhibition (e.g., HIV protease) with cell-based assays (e.g., cytotoxicity or receptor internalization). Normalize activity to cell permeability (logP) and serum stability .

- Use alanine scanning mutagenesis to identify critical residues. For example, replacing L-leucine with norleucine may reveal hydrophobic core requirements .

Q. How can structure-activity relationship (SAR) studies optimize this peptide’s selectivity?

- Methodology :

- Synthesize analogs with D-amino acid substitutions or modified guanidino groups (e.g., nitro or methyl derivatives). Test against related targets (e.g., NHE isoforms 1–3) to assess selectivity .

- Molecular dynamics simulations (AMBER or CHARMM force fields) can predict conformational stability and binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.